molecular formula C15H16FN B3341467 N-(2-Fluorobenzyl)-3,5-dimethylaniline CAS No. 1021042-57-8

N-(2-Fluorobenzyl)-3,5-dimethylaniline

Cat. No.: B3341467
CAS No.: 1021042-57-8
M. Wt: 229.29 g/mol
InChI Key: AQHRPCZUOIYUJC-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3,5-dimethylaniline (CAS: 1021042-57-8) is a substituted aromatic amine characterized by a fluorinated benzyl group attached to a 3,5-dimethylaniline moiety. Its molecular structure combines electron-donating methyl groups at the 3,5-positions of the aniline ring and an electron-withdrawing fluorine atom at the ortho position of the benzyl group.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-7-12(2)9-14(8-11)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHRPCZUOIYUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substitution patterns on the aniline or benzyl rings. Key examples include:

Compound Name Substituent Positions Key Features Reference
N-(2-Fluorobenzyl)-2,5-dimethylaniline 2,5-dimethylaniline Methyl groups at 2,5-positions; altered steric/electronic effects
N-(4-Nitrobenzylidene)-3,4-dimethylaniline 3,4-dimethylaniline + nitro group Enhanced NLO properties due to nitro group’s electron-withdrawing nature
N-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-3,5-dimethylaniline Multiple methyl/methoxy groups Increased steric bulk; modified solubility and electronic delocalization
3,5-Dimethylaniline (3,5-DMA) Parent aniline (no benzyl) Carcinogenic potential; baseline for toxicity comparisons

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The fluorine atom in N-(2-Fluorobenzyl)-3,5-dimethylaniline introduces polarity and moderate electron withdrawal, contrasting with nitro-containing analogs (e.g., compounds in ), which exhibit stronger electron withdrawal and higher nonlinear optical (NLO) activity.

Physicochemical Properties

Melting Points and Stability
  • This compound: Specific melting point data are unavailable in the provided evidence, but fluorinated benzyl derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased intermolecular interactions .
  • N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Melting point >250°C, attributed to nitro group-induced crystallinity .
  • 3,5-Dimethylaniline : Liquid at room temperature (mp ~15°C), highlighting the stabilizing role of the benzyl group in the target compound .
Spectroscopic Features
  • IR Spectroscopy : The target compound’s CN stretching (if present) would appear near 2,220 cm⁻¹, similar to nitrile-containing analogs (e.g., 2,209–2,219 cm⁻¹ in ).
  • NMR Spectroscopy : The fluorine atom in the benzyl group would cause distinct splitting patterns in $ ^1H $ and $ ^13C $ NMR, as seen in fluorinated analogs like 25B-NBF (m/z = 109.0448 for C$7$H$6$F$^+$) .

Biological Activity

N-(2-Fluorobenzyl)-3,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to a dimethylaniline structure. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interactions with biological targets. Its molecular formula is C15H16FNC_{15}H_{16}FN, with a molecular weight of approximately 229.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of enzymatic activity or receptor signaling pathways. This modulation can result in various biological effects, such as:

  • Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Activation of receptor signaling : It can activate or inhibit receptors that play crucial roles in cellular signaling.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related aniline derivatives have shown significant inhibition of cancer cell proliferation, particularly against leukemia cells (IC50 values in the nanomolar range) . This suggests that this compound may also possess similar anticancer activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The fluorine substitution is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Research Findings and Case Studies

StudyFindings
Anticancer Activity Related compounds show IC50 values against L1210 mouse leukemia cells in the nanomolar range, indicating strong growth inhibition .
Antimicrobial Efficacy Similar aniline derivatives have shown effectiveness against MRSA and other bacterial strains .
Mechanistic Insights Studies suggest that fluorinated compounds can modulate NF-κB signaling pathways, influencing inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Fluorobenzyl)-3,5-dimethylaniline
Reactant of Route 2
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N-(2-Fluorobenzyl)-3,5-dimethylaniline

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